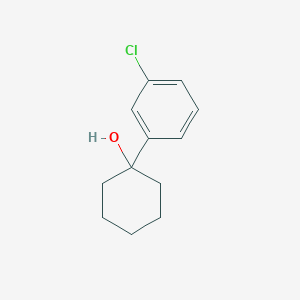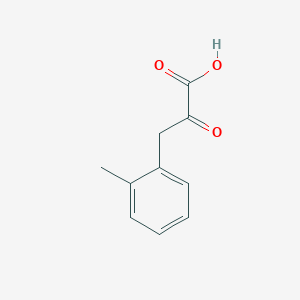
2-OXO-3-(O-TOLYL)PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OXO-3-(O-TOLYL)PROPANOIC ACID is an organic compound with the molecular formula C10H10O3 It is a derivative of phenylpropanoic acid, where the phenyl group is substituted with a methyl group at the ortho position and a keto group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-3-(O-TOLYL)PROPANOIC ACID typically involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with oxalyl chloride, followed by hydrolysis. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
-
Friedel-Crafts Acylation: : [ \text{C6H5CH3} + \text{(COCl)2} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(COCOCl)} \rightarrow \text{C6H4(CH3)(COCOOH)} ]
-
Hydrolysis: : [ \text{C6H4(CH3)(COCOOH)} + \text{H2O} \rightarrow \text{C6H4(CH3)(COCOOH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-OXO-3-(O-TOLYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 3-(2-Methylphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-OXO-3-(O-TOLYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-OXO-3-(O-TOLYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methyl and keto groups.
3-Phenylpropanoic acid: Similar structure but lacks the keto group.
3-Phenylpropenoic acid (cinnamic acid): Similar structure but has a double bond instead of a keto group.
Uniqueness
2-OXO-3-(O-TOLYL)PROPANOIC ACID is unique due to the presence of both a methyl group and a keto group on the phenylpropanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
LWGUGJAXCRWKAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
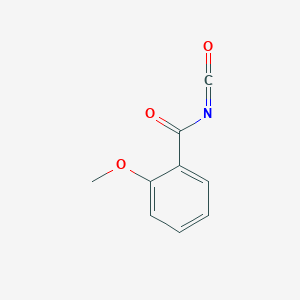
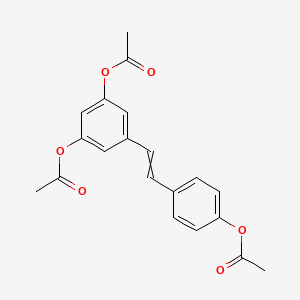
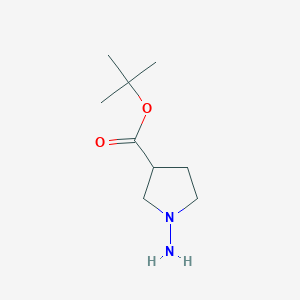
![5-Bromo-1-tosyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-one](/img/structure/B8802873.png)

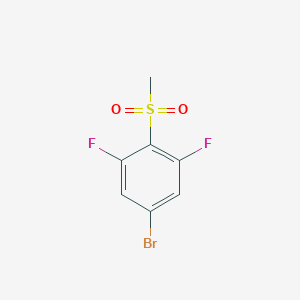
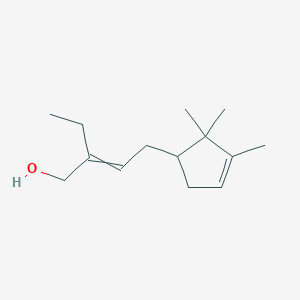

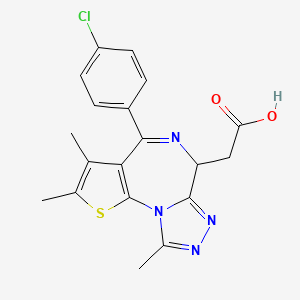
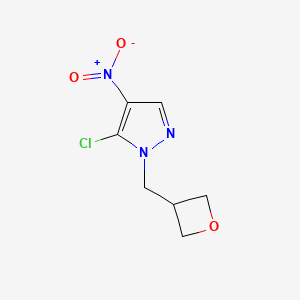
![2-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8802910.png)

![Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate](/img/structure/B8802927.png)
